Home > Products > Screening Compounds P17502 > 7-[(4-bromophenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
7-[(4-bromophenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione - 878432-15-6

7-[(4-bromophenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Catalog Number: EVT-3058331
CAS Number: 878432-15-6
Molecular Formula: C19H23BrN6O2
Molecular Weight: 447.337
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 7-[(4-Bromophenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione can be envisioned through a multi-step process involving building blocks like 3-methylxanthine and 4-bromobenzyl bromide. Drawing parallels from the synthesis of linagliptin [ [] , [] ], a known DPP-4 inhibitor with a similar purine core, the following steps can be proposed:

Mechanism of Action
  • DPP-4 Inhibition: The presence of the substituted purine and piperazine moieties closely resembles the structure of linagliptin, suggesting potential for DPP-4 inhibition [ [], [] ]. This mechanism is relevant in the context of type 2 diabetes research.
  • Adenosine Receptor Interactions: Purine analogs are known to interact with adenosine receptors, a class of GPCRs involved in various physiological processes [ [], [] ]. Further investigation is needed to determine if this compound exhibits any affinity or selectivity for specific adenosine receptor subtypes.

Linagliptin

  • Compound Description: Linagliptin, systematically named 8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione, is a medication used to treat type 2 diabetes. [, , ] It functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor. [, , ] Linagliptin demonstrates superior potency and a longer duration of action compared to other DPP-4 inhibitors such as sitagliptin, alogliptin, saxagliptin, and vildagliptin. [] It is orally bioavailable and highly selective for DPP-4. [, ] Linagliptin improves glycemic control by increasing basal glucagon-like peptide-1 (GLP-1) and insulin levels. []
  • Relevance: Linagliptin shares a similar core structure with 7-[(4-bromophenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione, both containing a purine-2,6-dione ring system. Notably, they both feature substitutions at the 7- and 8- positions of the purine ring, highlighting their structural similarity within the broader class of xanthine-based DPP-4 inhibitors. [, ]

Sitagliptin

  • Compound Description: Sitagliptin, systematically named (3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one, is a medication for type 2 diabetes and acts as a DPP-4 inhibitor. []
  • Relevance: Although structurally distinct from 7-[(4-bromophenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione, sitagliptin belongs to the same pharmacological class of DPP-4 inhibitors, indicating a shared mechanism of action in managing type 2 diabetes. []

Alogliptin

  • Compound Description: Alogliptin, systematically named 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile, is an orally administered medication for type 2 diabetes and functions as a DPP-4 inhibitor. []
  • Relevance: Alogliptin, despite its distinct structure from 7-[(4-bromophenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione, is classified as a DPP-4 inhibitor, indicating a shared therapeutic target and mechanism of action in treating type 2 diabetes. []

Saxagliptin

  • Compound Description: Saxagliptin is a medication for type 2 diabetes and acts as a DPP-4 inhibitor. []
  • Relevance: While saxagliptin's exact structure is not provided in the context, it's mentioned alongside linagliptin, sitagliptin, and alogliptin as a DPP-4 inhibitor, suggesting a potential therapeutic relevance to 7-[(4-bromophenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione based on shared mechanisms related to diabetes management. []

Vildagliptin

  • Relevance: Though structurally different from 7-[(4-bromophenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione, vildagliptin belongs to the same class of DPP-4 inhibitors, implying potential therapeutic similarities and a shared target in diabetes treatment. [, ]

BI 1356 (Ondero)

  • Compound Description: BI 1356, with the proposed trade name Ondero, is the developmental name for linagliptin. [, ]
  • Relevance: BI 1356 is synonymous with linagliptin and therefore shares the same structural and pharmacological relevance to 7-[(4-bromophenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione as described for linagliptin. [, ]

8-[(S)-3-Aminopiperidin-1-yl]-7-(but-2-ynyl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-I)

  • Compound Description: This compound is identified as an impurity (Impurity-I) during the process development of linagliptin. []
  • Relevance: Impurity-I is structurally very similar to 7-[(4-bromophenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione and linagliptin. It shares the same core structure as linagliptin but differs in the stereochemistry at the 8-position piperidine ring. This highlights the significance of stereochemistry in the pharmacological activity of these compounds. []

7-(But-2-ynyl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-8-(piperidin-3-ylamino)-1H-purine-2,6(3H,7H)-dione (Impurity-II)

  • Compound Description: This compound is another impurity (Impurity-II) identified during linagliptin synthesis. []
  • Relevance: Impurity-II, while sharing the core purine-2,6-dione structure with 7-[(4-bromophenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione, possesses a different substituent at the 8-position. Instead of a substituted piperidine ring directly attached to the purine core, it has a piperidin-3-ylamino group, indicating a possible synthetic precursor or byproduct in the linagliptin synthesis pathway. []

8-[(R)-3-Aminopiperidin-1-yl]-3-methyl-1,7-bis((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione (Impurity-III)

  • Compound Description: This compound is an impurity (Impurity-III) found during the linagliptin production process. []
  • Relevance: Impurity-III exhibits significant structural similarity to 7-[(4-bromophenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione and linagliptin. It features an additional (4-methylquinazolin-2-yl)methyl substituent at the 1-position of the purine ring, suggesting a possible over-alkylation byproduct during the synthesis of linagliptin. []

8-[(R)-3-Aminopiperidin-1-yl]-1-(but-2-ynyl)-3-methyl-7-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-IV)

  • Compound Description: This compound, designated as Impurity-IV, is a process-related impurity observed during the development of linagliptin. []
  • Relevance: Impurity-IV is a structural isomer of linagliptin, with the (but-2-ynyl) and [(4-methylquinazolin-2-yl)methyl] substituents swapped between the 1- and 7-positions of the purine ring. This isomeric relationship highlights the potential for alternative reaction pathways during linagliptin synthesis. []

1,7-Di(but-2-ynyl)-3-methyl-8-[(R)-3-(methyleneamino)piperidin-1-yl]-1H-purine-2,6(3H,7H)-dione (Impurity-V)

  • Compound Description: This compound, identified as Impurity-V, is a process impurity found during the production of linagliptin. []
  • Relevance: Impurity-V exhibits a distinct structural variation compared to 7-[(4-bromophenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione and linagliptin. It possesses two (but-2-ynyl) substituents at the 1- and 7-positions of the purine ring and a (methyleneamino) group attached to the piperidine ring at the 8-position. This suggests a potential side reaction involving the introduction of a methylene group during the synthesis of linagliptin. []

7-(But-2-ynyl)-8-(dimethylamino)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-VI)

  • Compound Description: This compound, designated as Impurity-VI, is an impurity detected during the synthesis of linagliptin. []
  • Relevance: Impurity-VI shares the core purine-2,6-dione structure with 7-[(4-bromophenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione but has a (dimethylamino) substituent at the 8-position instead of the substituted piperidine ring found in linagliptin. This variation suggests a potential side reaction where a dimethylamine group is introduced during linagliptin synthesis. []

8-[(R)-3-Aminopiperidin-1-yl]-7-[(E)-3-bromobut-2-enyl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-VII)

  • Compound Description: This compound, identified as Impurity-VII, is an impurity found during linagliptin production. []
  • Relevance: Impurity-VII is closely related in structure to 7-[(4-bromophenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione and linagliptin, having a (E)-3-bromobut-2-enyl substituent at the 7-position instead of the but-2-ynyl group in linagliptin. This subtle difference suggests a possible side reaction involving bromination and isomerization during the synthesis of linagliptin. []

3-(5-Amino-2-methyl-4-oxo-4H-quinazolin-3-yl)-piperidine-2,6-dione

  • Compound Description: This compound is the subject of a patent describing its various solid forms and their pharmaceutical compositions. []
  • Relevance: While structurally distinct from 7-[(4-bromophenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione, this compound shares a quinazolinone moiety, suggesting a potential overlap in chemical synthesis strategies or applications. []

7-ethyl-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione

  • Compound Description: This purine derivative is mentioned as a potential inhibitor of coronavirus helicases. []
  • Relevance: This compound shares the core purine-2,6-dione scaffold with 7-[(4-bromophenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione, highlighting the importance of this core structure in various pharmacological contexts. []

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride

  • Compound Description: This compound and its 8-alkylamino substituted derivatives were synthesized and tested for electrocardiographic, antiarrhythmic, and hypotensive activity, along with their α1- and α2-adrenoreceptor affinities. []
  • Relevance: This compound shares a significant structural resemblance to 7-[(4-bromophenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione, particularly in the purine-2,6-dione core and the presence of a substituted piperazine ring. This structural similarity suggests they might belong to a similar chemical class and potentially share some pharmacological properties. []

5-[5-Amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854)

  • Compound Description: ASP5854 is a potent adenosine A1 and A2A receptor dual antagonist investigated for its effects in animal models of Parkinson's disease and cognition. []
  • Relevance: Although structurally distinct from 7-[(4-bromophenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione, ASP5854's exploration in neurological disease models suggests a potential research interest in similar mechanisms or targets. []
  • Compound Description: This compound serves as a key intermediate in the synthesis of a series of xanthene derivatives studied for their antiasthmatic activity, particularly their vasodilatory effects. []
  • Relevance: This compound shares the core structure of a 1,3-dimethyl-purine-2,6-dione with 7-[(4-bromophenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione. Notably, both compounds feature a piperazine ring substituent, though at different positions and with different linkers. This structural similarity suggests a potential commonality in their synthesis or pharmacological properties. []

Properties

CAS Number

878432-15-6

Product Name

7-[(4-bromophenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

IUPAC Name

7-[(4-bromophenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione

Molecular Formula

C19H23BrN6O2

Molecular Weight

447.337

InChI

InChI=1S/C19H23BrN6O2/c1-3-24-8-10-25(11-9-24)18-21-16-15(17(27)22-19(28)23(16)2)26(18)12-13-4-6-14(20)7-5-13/h4-7H,3,8-12H2,1-2H3,(H,22,27,28)

InChI Key

CXQIGSXJHOOMHL-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=NC3=C(N2CC4=CC=C(C=C4)Br)C(=O)NC(=O)N3C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.